REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH:10]([N:14]1[C:18](=[O:19])[C:17]2=[CH:20][CH:21]=[CH:22][CH:23]=[C:16]2[C:15]1=[O:24])[C:11]([OH:13])=O.P(C#N)(=O)(OCC)OCC.C(N(CC)CC)C>CN(C)C=O.O>[C:15]1(=[O:24])[N:14]([CH:10]2[CH2:9][CH2:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[NH:1][C:11]2=[O:13])[C:18](=[O:19])[C:17]2=[CH:20][CH:21]=[CH:22][CH:23]=[C:16]12
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
4-(2-aminophenyl)-2-phthalimidobutyric acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)CCC(C(=O)O)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)(=O)C#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise to the solution under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
by stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling for 45 minutes
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the crystals, which separate out
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
added to 100 ml of ethanol
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CONCENTRATION
|
Details
|
After the solution is concentrated to about half of the original volume
|
Type
|
CUSTOM
|
Details
|
the colorless prisms which separate out
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1C1C(NC3=C(CC1)C=CC=C3)=O)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |